4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-{(E)-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]methylidene}thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-{(E)-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]METHYLENE}THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thienopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-{(E)-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]METHYLENE}THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Condensation: It can participate in condensation reactions to form larger molecules or cyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-{(E)-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]METHYLENE}THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly cancer, due to its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-{(E)-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]METHYLENE}THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar compounds to 4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)-N’-{(E)-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]METHYLENE}THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE include other thienopyridine derivatives and pyrrolo[2,3-b]pyridine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H20N6O2S2 |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-3-pyrrol-1-yl-N-[(E)-(3-thiophen-2-yl-1H-pyrazol-5-yl)methylideneamino]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H20N6O2S2/c1-14-10-15(13-31-2)19-20(29-7-3-4-8-29)21(33-23(19)25-14)22(30)28-24-12-16-11-17(27-26-16)18-6-5-9-32-18/h3-12H,13H2,1-2H3,(H,26,27)(H,28,30)/b24-12+ |
InChI Key |
FLOTVBODAOTHBG-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC(=NN3)C4=CC=CS4)N5C=CC=C5)COC |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC(=NN3)C4=CC=CS4)N5C=CC=C5)COC |
Origin of Product |
United States |
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